4-chloro-N,N-diisobutyl-3-nitrobenzamide
Description
4-Chloro-N,N-diisobutyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a chloro group at the 4-position, a nitro group at the 3-position of the benzene ring, and two isobutyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as enhanced lipophilicity due to the branched alkyl substituents, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
4-chloro-N,N-bis(2-methylpropyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-10(2)8-17(9-11(3)4)15(19)12-5-6-13(16)14(7-12)18(20)21/h5-7,10-11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBXRJKHPQYQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural features and molecular properties of 4-chloro-N,N-diisobutyl-3-nitrobenzamide and its analogues:
Physicochemical Properties
- Lipophilicity : The diisobutyl groups in the target compound increase logP compared to analogues with polar substituents (e.g., sulfone in or acetamido in ). highlights that chloro and nitro groups generally reduce aqueous solubility, but bulky alkyl chains exacerbate this effect .
- Solubility : The sulfone-containing analogue (MW 374.84) may exhibit marginally better solubility in polar solvents than the dichlorophenyl derivative due to its sulfone group.
- Thermal Stability : Nitro and chloro groups typically enhance thermal stability, but steric hindrance from isobutyl groups might reduce melting points compared to planar aromatic substituents .
Research Findings and Trends
Substituent-Driven Solubility : Bulky alkyl groups (e.g., diisobutyl) reduce aqueous solubility, while polar groups like sulfone or acetamido improve it. This trade-off is critical in drug design.
Heterocyclic Enhancements : Thiazole-containing analogues exhibit rigid structures conducive to target binding, suggesting medicinal chemistry applications.
Synthetic Flexibility : The amide bond allows modular synthesis, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.
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